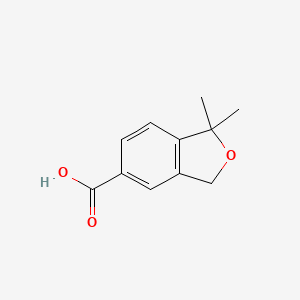

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a chemical compound with the CAS Number: 1093214-59-5 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The IUPAC name for this compound is 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid . The Inchi Code is 1S/C11H12O3/c1-11(2)9-4-3-7(10(12)13)5-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) .Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups . This compound is the starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents .Physical And Chemical Properties Analysis

This compound appears as a colorless or slightly yellow crystalline powder . It has good solubility and can dissolve in water and some organic solvents . It is relatively stable at room temperature, but it may decompose when exposed to high temperatures or when it comes into contact with specific substances .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran compounds, including 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have shown strong biological activities such as anti-tumor . They have been utilized as anticancer agents .

Antibacterial Activity

Benzofuran derivatives have been found to have significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs to combat oxidative stress-related diseases .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Production of Specialty Plastics and Coatings

The thermal stability and organic solubility of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid allow it to be used in the production of specialty plastics and coatings, tailored for high-performance applications .

Boosting Conductivity of Doped Films

The main decomposition product of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years . This suggests that the study and application of benzofuran compounds, including 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, have promising future directions.

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Eigenschaften

IUPAC Name |

1,1-dimethyl-3H-2-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)9-4-3-7(10(12)13)5-8(9)6-14-11/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXWVOPFXKNUNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)

![5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2818659.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)

![3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2818663.png)

![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)

![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)